4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring linked to a piperidine moiety via an oxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-1,2-oxazole, under acidic or basic conditions.
Piperidine Derivative Preparation: The piperidine derivative is prepared by reacting piperidine with 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride in the presence of a base like triethylamine.
Coupling with Pyrimidine: The final step involves coupling the piperidine-oxazole intermediate with a pyrimidine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: Employed as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of pyrimidine.
Uniqueness
The uniqueness of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both oxazole and pyrimidine rings allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-4-12(8-19)21-13-5-6-16-9-17-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXWSKUILSOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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